molecular formula C27H26FN5O2S B2661574 N-(2,5-dimethylphenyl)-2-((4-(4-fluorophenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 389071-55-0

N-(2,5-dimethylphenyl)-2-((4-(4-fluorophenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2661574
CAS No.: 389071-55-0
M. Wt: 503.6
InChI Key: WDWRBLNFNRFVKC-UHFFFAOYSA-N
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Description

The compound N-(2,5-dimethylphenyl)-2-((4-(4-fluorophenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a triazole-based acetamide derivative with a complex heterocyclic framework. Its structure comprises a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 4, a (2-phenylacetamido)methyl moiety at position 5, and a thioacetamide linker at position 3 connected to an N-(2,5-dimethylphenyl) group. The fluorophenyl and phenylacetamido groups may enhance lipophilicity and target binding, while the thioether linkage could influence redox properties .

Properties

IUPAC Name

N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN5O2S/c1-18-8-9-19(2)23(14-18)30-26(35)17-36-27-32-31-24(33(27)22-12-10-21(28)11-13-22)16-29-25(34)15-20-6-4-3-5-7-20/h3-14H,15-17H2,1-2H3,(H,29,34)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWRBLNFNRFVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-((4-(4-fluorophenyl)-5-((2-phenylacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes available information regarding its biological activity based on recent studies.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring, a thioether linkage, and aromatic substituents. Its chemical formula is C24H25FN2O3SC_{24}H_{25}FN_2O_3S, which contributes to its diverse biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds within the same chemical class. For instance, derivatives containing thiazole and triazole moieties have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.

Minimum Inhibitory Concentration (MIC) Values

CompoundBacterial StrainMIC (µg/mL)
N-(2,5-dimethylphenyl)-2-thioacetamideS. aureus1
N-(2,5-dimethylphenyl)-2-thioacetamideE. faecium2
FluconazoleC. auris>64

These results indicate that the compound's structural features are crucial for its antimicrobial efficacy, as modifications can lead to significant changes in MIC values .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structural motifs have been shown to induce apoptosis in cancer cell lines such as HeLa and MCF-7.

  • Apoptosis Induction: Studies suggest that compounds like N-(2,5-dimethylphenyl)-2-thioacetamide can trigger both extrinsic and intrinsic apoptotic pathways.
  • Cell Cycle Arrest: The compound may also cause cell cycle arrest at the S and G2/M phases, inhibiting cancer cell proliferation .

Case Studies

In one notable study, the compound was tested against a panel of cancer cell lines. The results demonstrated that it exhibited lower IC50 values compared to standard chemotherapeutic agents like irinotecan, indicating its potential as an effective anticancer agent.

IC50 Values for Cancer Cell Lines

Cell LineIC50 (µM)Reference Compound
HeLa12Irinotecan
MCF-715Doxorubicin

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The target compound shares structural motifs with several analogs, differing primarily in substituents on the triazole ring and acetamide side chain. Key comparisons include:

Compound Name Substituents (Triazole Positions) Molecular Weight Notable Functional Groups Key Spectral Data (IR, cm⁻¹) Source
Target Compound 4-(4-Fluorophenyl), 5-((2-phenylacetamido)methyl) Not reported C=O (amide), C-F, S-C Not reported
N-(2,5-Dimethylphenyl)-2-((4-phenyl-5-((4-propylphenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide 4-Phenyl, 5-(4-propylphenoxymethyl) 505.63 C-O-C (ether), C=O (amide) νC=O: 1678; νC-O: 1136
2-((4-(2,5-Dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide 4-(2,5-Dimethylphenyl), 5-Phenyl 458.575 C-O-C (ether), S-C Not reported
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide 4-(Naphthalen-1-yloxymethyl) (1,2,3-triazole) 393.11 C-Cl, C=O (amide), C-O-C νC=O: 1678; νC-Cl: 785

Key Observations :

  • The phenylacetamido side chain (target) contrasts with propylphenoxy () or ethoxyphenyl () groups, which may alter solubility and steric bulk.
  • Thioether linkages (C-S-C) are common across analogs, but their positions (triazole-3-ylthio vs. 1,2,3-triazol-1-yl) influence conformational flexibility .

Inferences for the Target Compound :

  • The fluorophenyl group may enhance metabolic stability and blood-brain barrier penetration compared to chlorophenyl analogs .

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